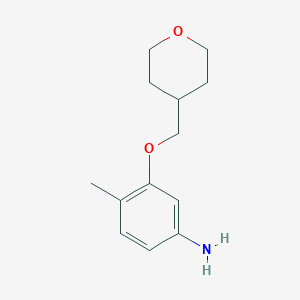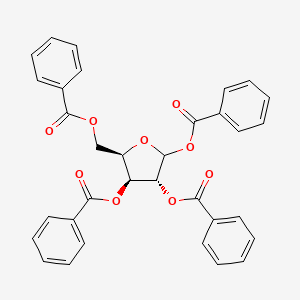
1,2,3,4-Tetra-O-benzoyl-D-xylofuranose
Overview
Description
1,2,3,4-Tetra-O-benzoyl-D-xylofuranose (TOBX) is a sugar molecule that has been studied extensively in the scientific community due to its unique properties. It is a sugar molecule that is composed of four oxygen atoms and a benzoyl group, which is a type of organic compound. TOBX is a versatile molecule that can be used in a variety of scientific applications. In particular, it has been used in the synthesis of a variety of compounds and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Complex Carbohydrates
1,2,3,4-Tetra-O-benzoyl-D-xylofuranose: is a valuable intermediate in the synthesis of complex carbohydrates. It serves as a protected monosaccharide that can be further elaborated into oligosaccharides through glycosylation reactions . This process is crucial for the study of carbohydrate-based interactions in biological systems.
Development of Therapeutic Agents
The compound’s ability to act as a precursor in the synthesis of various glycosides makes it instrumental in the development of therapeutic agents. For instance, glycoside derivatives have been explored for their potential in treating conditions such as rheumatalgia and cardianeuria .
Drug Discovery and Design
In drug discovery, 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose can be used to create derivatives that aid in the identification of new drug candidates. Its role in the modification of thioglycosides, for example, is a testament to its versatility in medicinal chemistry applications .
Study of Anomeric Effects
The compound is used in studies to understand the anomeric effect, which is a fundamental concept in carbohydrate chemistry. This effect has implications for the stability and reactivity of glycosidic bonds, influencing the design of carbohydrate-based molecules .
Chemical Synthesis of Glycans
Due to the difficulty in isolating complex carbohydrates from natural sources, chemical synthesis using compounds like 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose is essential. It allows for the generation of pure glycans for biological studies .
Educational Purposes
In academic settings, this compound is used to teach advanced organic chemistry concepts, such as protecting group strategies and carbohydrate chemistry. It provides a practical example that helps students understand the intricacies of synthetic organic chemistry .
properties
IUPAC Name |
[(2R,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)38-21-26-27(40-30(35)23-15-7-2-8-16-23)28(41-31(36)24-17-9-3-10-18-24)33(39-26)42-32(37)25-19-11-4-12-20-25/h1-20,26-28,33H,21H2/t26-,27+,28-,33?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVKRZQAFRVDED-AKDVNAHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-O-benzoyl-D-xylofuranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)
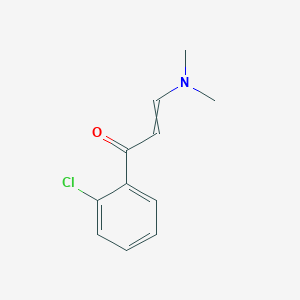



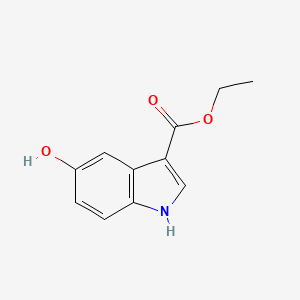
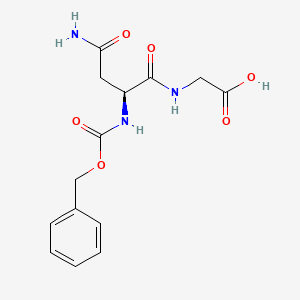
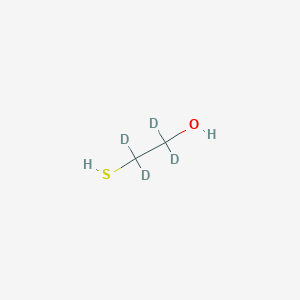

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
